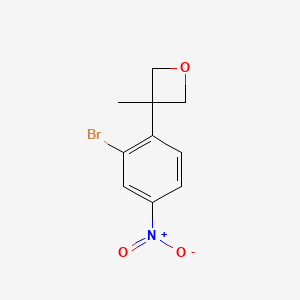
3-(2-Bromo-4-nitrophenyl)-3-methyloxetane
Descripción
3-(2-Bromo-4-nitrophenyl)-3-methyloxetane is a chemical compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a methyloxetane ring
Propiedades
Fórmula molecular |
C10H10BrNO3 |
|---|---|
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
3-(2-bromo-4-nitrophenyl)-3-methyloxetane |
InChI |
InChI=1S/C10H10BrNO3/c1-10(5-15-6-10)8-3-2-7(12(13)14)4-9(8)11/h2-4H,5-6H2,1H3 |
Clave InChI |
LUJZUMFGDCTSQD-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-nitrophenyl)-3-methyloxetane typically involves the reaction of 2-bromo-4-nitrophenol with appropriate reagents to introduce the methyloxetane moiety. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the phenol group, followed by the addition of an oxetane derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-4-nitrophenyl)-3-methyloxetane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution: Formation of azide or nitrile derivatives.
Reduction: Formation of 3-(2-Amino-4-nitrophenyl)-3-methyloxetane.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
3-(2-Bromo-4-nitrophenyl)-3-methyloxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-4-nitrophenyl)-3-methyloxetane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites, while the bromine atom can participate in halogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-nitrophenol: Shares the bromine and nitro substituents but lacks the methyloxetane ring.
4-Bromo-2-nitrophenol: Similar structure but with different positioning of the substituents.
2-Bromo-4-nitroaniline: Contains an amino group instead of the methyloxetane ring.
Uniqueness
3-(2-Bromo-4-nitrophenyl)-3-methyloxetane is unique due to the presence of the methyloxetane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


